KU-60019: A Technical Guide to a Potent ATM Kinase Inhibitor
KU-60019: A Technical Guide to a Potent ATM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] This thioxanthene derivative demonstrates significant improvements in potency and water solubility over its predecessor, KU-55933.[4] KU-60019's ability to sensitize cancer cells to ionizing radiation and certain chemotherapeutic agents has positioned it as a valuable tool in cancer research and a potential candidate for clinical development.[1] This technical guide provides a comprehensive overview of KU-60019, its primary target, mechanism of action, and detailed experimental protocols for its investigation.
Core Concepts: KU-60019 and its Primary Target
KU-60019's primary molecular target is the ATM serine/threonine kinase .[5] ATM is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[3]
By competitively inhibiting the ATP-binding site of ATM, KU-60019 effectively blocks its kinase activity.[1][2] This inhibition prevents the phosphorylation of key downstream targets, thereby disrupting the DNA damage response. The abrogation of ATM signaling leads to a failure in cell cycle checkpoint activation and DNA repair, ultimately resulting in increased sensitivity of cancer cells to DNA-damaging agents.[1][6]
Quantitative Data
The following tables summarize the key quantitative data for KU-60019, including its inhibitory potency and selectivity.
Table 1: In Vitro Potency of KU-60019
| Target | IC50 | Assay Type | Reference |
| ATM | 6.3 nM | Cell-free kinase assay | [2][5][7][8] |
| DNA-PKcs | 1.7 µM | Cell-free kinase assay | [2][7][8] |
| ATR | >10 µM | Cell-free kinase assay | [2][7][8] |
Table 2: Cellular Activity of KU-60019
| Effect | Cell Line | Concentration | Notes | Reference |
| Inhibition of radiation-induced p53 (S15) phosphorylation | Human glioma U87 and U1242 | 1-3 µM | 3- to 10-fold more potent than KU-55933 | [2][6] |
| Radiosensitization (Dose Enhancement Ratio) | Human glioma cells | 1 µM | DER = 1.7 | [2] |
| Radiosensitization (Dose Enhancement Ratio) | Human glioma cells | 10 µM | DER = 4.4 | [2] |
| Inhibition of migration | Human glioma U87 and U1242 | 3 µM | >50% inhibition | [2] |
| Inhibition of invasion | Human glioma U87 and U1242 | 3 µM | ~60% inhibition | [2] |
Signaling Pathway
The following diagram illustrates the ATM signaling pathway and the point of intervention by KU-60019.
Experimental Protocols
This section provides detailed methodologies for key experiments involving KU-60019.
Western Blotting for ATM Activity
This protocol is designed to assess the inhibitory effect of KU-60019 on ATM kinase activity by measuring the phosphorylation of its downstream targets, such as p53 at Serine 15.
Materials:
-
Human cancer cell lines (e.g., U87, U1242 glioma cells)
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KU-60019 (dissolved in DMSO)
-
Complete cell culture medium
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-p53
-
Rabbit anti-phospho-ATM (Ser1981)
-
Mouse anti-ATM
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Ionizing radiation source (optional)
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with desired concentrations of KU-60019 (e.g., 0.1 - 10 µM) for 1-2 hours. If investigating radiosensitization, expose cells to ionizing radiation (e.g., 5-10 Gy) after KU-60019 pre-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect protein bands using an ECL substrate and an imaging system.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with KU-60019 and/or ionizing radiation, providing a measure of cytotoxicity and radiosensitization.
Materials:
-
Human cancer cell lines
-
KU-60019
-
Complete cell culture medium
-
Ionizing radiation source
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat cells with KU-60019 for a specified duration (e.g., 24 hours). For radiosensitization studies, irradiate the cells after KU-60019 treatment.
-
Colony Formation: Replace the treatment medium with fresh medium and incubate for 10-14 days until visible colonies are formed.
-
Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Cell Migration and Invasion Assays
These assays evaluate the effect of KU-60019 on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing medium
-
KU-60019
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing KU-60019 and seed them into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for 12-48 hours to allow for cell migration/invasion.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating KU-60019.
Conclusion
KU-60019 is a highly specific and potent inhibitor of ATM kinase, making it an invaluable research tool for dissecting the DNA damage response pathway. Its ability to sensitize cancer cells to genotoxic treatments underscores its therapeutic potential. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to investigate the multifaceted effects of KU-60019 in various cancer models. As research in this area continues, a deeper understanding of KU-60019's mechanism of action will undoubtedly pave the way for novel and more effective cancer therapies.
References
- 1. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. snapcyte.com [snapcyte.com]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
